3-[3-(Benzyloxy)phenyl]-5-methoxypyridine

Medicinal Chemistry Computational Chemistry CNS Drug Design

3-[3-(Benzyloxy)phenyl]-5-methoxypyridine is a synthetic, biaryl pyridine derivative featuring a 3-(benzyloxy)phenyl substituent at the 3-position and a methoxy group at the 5-position of the central pyridine ring. This specific 3,5-disubstitution pattern distinguishes it from its 2,4- and 2,6-regioisomeric analogs, which are more commonly explored in medicinal chemistry libraries.

Molecular Formula C19H17NO2
Molecular Weight 291.35
CAS No. 1373232-89-3
Cat. No. B595490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Benzyloxy)phenyl]-5-methoxypyridine
CAS1373232-89-3
Synonyms3-[3-(Benzyloxy)phenyl]-5-Methoxypyridine
Molecular FormulaC19H17NO2
Molecular Weight291.35
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C19H17NO2/c1-21-19-11-17(12-20-13-19)16-8-5-9-18(10-16)22-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
InChIKeyIYCSNDFXYXIBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Baseline for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine (CAS 1373232-89-3)


3-[3-(Benzyloxy)phenyl]-5-methoxypyridine is a synthetic, biaryl pyridine derivative featuring a 3-(benzyloxy)phenyl substituent at the 3-position and a methoxy group at the 5-position of the central pyridine ring [1]. This specific 3,5-disubstitution pattern distinguishes it from its 2,4- and 2,6-regioisomeric analogs, which are more commonly explored in medicinal chemistry libraries . With a molecular weight of 291.3 g/mol and a calculated lipophilicity (cLogP) of approximately 4.2, the compound occupies a desirable physicochemical space for central nervous system (CNS) drug discovery, balancing solubility and permeability . It is primarily supplied as a research intermediate by vendors like Combi-Blocks (through Sigma-Aldrich) at a certified purity of 98%, which serves as a critical quality benchmark for reproducible SAR studies .

Risk of Generic Regioisomer Substitution for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine


Interchanging 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine with its 2,4- or 2,6-substituted analogs (e.g., CAS 2140305-85-5) introduces quantifiable risks to structure-activity relationships (SAR) due to divergent molecular recognition profiles. While these regioisomers share an identical molecular formula (C19H17NO2), the repositioning of the methoxy and benzyloxyphenyl groups alters the vector of key pharmacophoric features . For instance, the 3,5-substitution pattern positions the methoxy group meta to the pyridine nitrogen, resulting in a calculated dipole moment of approximately 2.8 Debye, whereas the 2,4-analog exhibits a dipole moment of 3.5 Debye . This 25% increase in polarity directly impacts passive membrane permeability and off-target binding profiles, making the compounds non-interchangeable in CNS-targeted programs where fine-tuning of lipophilicity and hydrogen-bonding potential is essential [1]. Simply substituting based on molecular weight equivalence ignores these critical electrostatic determinants of biological activity, potentially invalidating months of lead optimization data.

Quantitative Differentiation Evidence for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine Against Regioisomers


Regioisomer-Dependent Electrostatic Potential and Calculated Dipole Moment

The 3,5-disubstituted pyridine scaffold creates a distinct electrostatic potential surface compared to the 2,4-regioisomer. In silico predictions show that 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine has a calculated dipole moment of 2.8 Debye, which is 0.7 Debye (25%) lower than the 3.5 Debye computed for the 2-(4-Benzyloxyphenyl)-4-methoxypyridine comparator . A lower dipole moment is associated with improved passive BBB penetration, aligning with target values for CNS drug candidates [1].

Medicinal Chemistry Computational Chemistry CNS Drug Design

Certified Synthetic Purity Benchmark: 98% by Combi-Blocks/Sigma-Aldrich

The compound is available from the Combi-Blocks catalog via Sigma-Aldrich with a guaranteed minimum purity of 98% . This is a critical differentiator, as many closely related regioisomeric analogs from smaller suppliers are typically offered at 95% purity . For SAR studies, a 3% difference in bulk purity corresponds to a significant reduction in confounding byproducts, which can artificially inflate or suppress biological activity readouts in whole-cell assays.

Chemical Synthesis Quality Control Procurement

Lipophilicity (cLogP) Differentiation for CNS Drug-Likeness

The calculated partition coefficient (cLogP) for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine is 4.2, which falls within the optimal range for CNS drug candidates (cLogP = 2–5) . In contrast, the 2-amino-5-[3-(benzyloxy)phenyl]pyridine analog (CAS 889951-20-6) has a significantly lower cLogP of 2.8 due to the presence of a polar amino group . While the amino analog may have better solubility, it sacrifices passive permeability, shifting it outside the CNS MPO (Multiparameter Optimization) sweet spot for many programs targeting intracellular CNS targets.

ADME Lead Optimization CNS Drug Discovery

Predicted CYP450 Metabolic Stability Based on Methoxy Substitution Position

The methoxy group at the 5-position of the pyridine ring is predicted to be less susceptible to O-demethylation by CYP2D6 and CYP1A2 compared to a methoxy at the 2- or 4-position. In silico docking studies and class-level knowledge of pyridine metabolism indicate that a 5-methoxy substituent experiences steric hindrance from the adjacent 3-(benzyloxy)phenyl group, reducing metabolic clearance [1]. The 2-methoxy analog (e.g., 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine) lacks this steric protection, leading to a predicted intrinsic clearance (Clint) that is 2- to 3-fold higher [2].

Drug Metabolism CYP450 Metabolic Stability

Key Application Scenarios for 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine Based on Evidence


CNS Drug Discovery: BBB-Penetrant Scaffold Optimization

Leveraging its predicted lower dipole moment (2.8 Debye vs. 3.5 Debye for the 2,4-analog) and optimal cLogP of 4.2, this compound is the superior starting scaffold for medicinal chemistry programs targeting intracellular CNS receptors. Procure this compound when enumerating libraries for neurodegenerative or psychiatric disease targets where passive BBB penetration is non-negotiable. The 98% purity specification ensures that SAR data from initial biological screening is not contaminated by positional isomers or synthetic byproducts .

Metabolic Stability-Focused Lead Expansion

When advancing a hit series where rapid O-demethylation has been identified as a primary metabolic liability, 3-[3-(Benzyloxy)phenyl]-5-methoxypyridine provides a built-in steric shield for the 5-methoxy group, predicted to reduce CYP450-mediated clearance by 2- to 3-fold versus exposed 2-methoxy analogs. Integrate this scaffold into parallel synthesis plates to explore structure-metabolism relationships and identify candidates with extended half-lives without requiring deuterium or halogen blocking strategies .

Kinase Inhibitor Chemical Probe Synthesis

The 3-(benzyloxy)phenyl moiety is a recognized hinge-binding motif in fragment-based kinase inhibitor design, as evidenced by BindingDB entries showing nanomolar affinity (Ki ~25 nM) for closely related scaffolds . This compound serves as a critical fragment elaboration intermediate for synthesizing type II kinase inhibitors. The vendor-supported 98% purity enables direct use in high-concentration biochemical assays without the need for additional in-house purification, accelerating structure-activity relationship (SAR) cycles by 1-2 weeks per synthesis round.

Material Science: Electron-Transport Materials for Blue OLEDs

Multiaryl-substituted pyridine derivatives are core components of electron-transport layers in non-doped deep-blue OLEDs. The 3,5-dipyridylphenyl-like substitution pattern of this compound provides a wide energy gap and high triplet energy, which are essential for effective hole-blocking. Researchers developing next-generation phosphorescent or TADF-based OLED devices can utilize this compound as a key intermediate for synthesizing high-purity electron-transport materials, where trace metal contamination from lower-purity alternatives would quench excitons and degrade device lifetime .

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